molecular formula C11H20O2 B1585147 2,2-Di(2-tetrahydrofuryl)propane CAS No. 89686-69-1

2,2-Di(2-tetrahydrofuryl)propane

Cat. No.: B1585147
CAS No.: 89686-69-1
M. Wt: 184.27 g/mol
InChI Key: FZLHAQMQWDDWFI-UWVGGRQHSA-N
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Properties

CAS No.

89686-69-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane

InChI

InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

FZLHAQMQWDDWFI-UWVGGRQHSA-N

Isomeric SMILES

CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2

SMILES

CC(C)(C1CCCO1)C2CCCO2

Canonical SMILES

CC(C)(C1CCCO1)C2CCCO2

89686-69-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?

A: this compound acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.

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